molecular formula C12H17NO B13368691 (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol

Cat. No.: B13368691
M. Wt: 191.27 g/mol
InChI Key: ZGYJEGZMIRVXIR-VXGBXAGGSA-N
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Description

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring substituted with a hydroxyl group and an m-tolylamino group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and m-toluidine.

    Reductive Amination: Cyclopentanone undergoes reductive amination with m-toluidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: (1R,2R)-2-(m-Tolylamino)cyclopentanone

    Reduction: (1R,2R)-2-(m-Tolylamino)cyclopentylamine

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of chiral drugs. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through stereospecific binding. The molecular targets and pathways involved can vary based on the compound’s structural modifications and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(m-Tolylamino)cyclopentan-1-ol
  • (1R,2R)-2-(p-Tolylamino)cyclopentan-1-ol
  • (1R,2R)-2-(m-Tolylamino)cyclohexan-1-ol

Uniqueness

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups. Compared to its analogs, it offers distinct reactivity and binding properties, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R,2R)-2-(3-methylanilino)cyclopentan-1-ol

InChI

InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3/t11-,12-/m1/s1

InChI Key

ZGYJEGZMIRVXIR-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N[C@@H]2CCC[C@H]2O

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCC2O

Origin of Product

United States

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